molecular formula C18H16N2 B14707745 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- CAS No. 22546-09-4

1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl-

Cat. No.: B14707745
CAS No.: 22546-09-4
M. Wt: 260.3 g/mol
InChI Key: TYARHLBPQIKGDJ-UHFFFAOYSA-N
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Description

1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in a variety of natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a methylene bridge and an additional methyl group at the 2-position of one of the indole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with appropriate alkyl halides can introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that optimize yield and purity. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and alkyl halides, facilitates the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- involves its interaction with various molecular targets and pathways:

Properties

CAS No.

22546-09-4

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

3-(1H-indol-3-ylmethyl)-2-methyl-1H-indole

InChI

InChI=1S/C18H16N2/c1-12-16(15-7-3-5-9-18(15)20-12)10-13-11-19-17-8-4-2-6-14(13)17/h2-9,11,19-20H,10H2,1H3

InChI Key

TYARHLBPQIKGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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